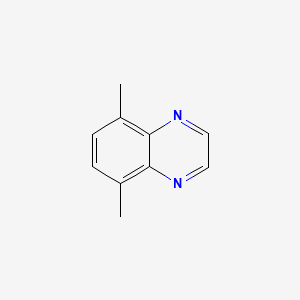

5,8-Dimethylquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,8-Dimethylquinoxaline is a heterocyclic aromatic compound featuring a quinoxaline core substituted with methyl groups at the 5th and 8th positions. Quinoxalines are characterized by a bicyclic structure comprising two fused six-membered rings with two nitrogen atoms at the 1,4-positions. The methyl substituents in this compound influence its electronic, physicochemical, and biological properties compared to unsubstituted quinoxaline or other positional isomers.

Synthesis and Structural Features The synthesis of this compound involves the oxidation of its precursor, this compound 1-oxide, using sodium hydrosulfite in ethanol, yielding a 40% recovery of the parent compound . Key spectral data include UV maxima at 252 nm (ε 36,100) and 337 nm (ε 4,600) for the 1-oxide derivative, and NMR signals at δ 2.96 (C-8 CH₃) and δ 2.60 (C-5 CH₃), confirming regioselective methylation .

Preparation Methods

The synthesis of 5,8-Dimethylquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-butanedione. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, have also been explored to minimize environmental impact .

Chemical Reactions Analysis

5,8-Dimethylquinoxaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline-2,3-diones, while reduction produces dihydroquinoxalines .

Scientific Research Applications

Anticancer Activity

5,8-Dimethylquinoxaline and its derivatives have shown promising results in anticancer research. Various studies have highlighted their effectiveness against different cancer cell lines.

- Mechanism of Action : The anticancer properties are primarily attributed to the compound's ability to induce apoptosis in cancer cells and inhibit their proliferation. This is often mediated through the modulation of key proteins involved in cell cycle regulation and apoptosis pathways, such as Bcl-2 and caspases .

-

Case Studies :

- A study by Ling et al. demonstrated that derivatives of this compound exhibited IC50 values ranging from 0.59 to 1.52 µM against drug-sensitive and multidrug-resistant cell lines .

- Another investigation reported that the compound induced significant cytotoxicity in various cancer cell lines, including A549 (lung cancer) and SK-OV-3 (ovarian cancer), with IC50 values comparable to standard chemotherapeutics like cisplatin .

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity against a broad spectrum of pathogens.

- Antibacterial and Antifungal Activity : Research indicates that derivatives of this compound have effective antibacterial properties against Gram-positive and Gram-negative bacteria and antifungal activity against various fungal strains . The mechanism typically involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways.

- Case Studies :

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective potential of this compound derivatives, particularly in relation to neurodegenerative diseases such as Alzheimer's.

- GSK3β Inhibition : Compounds derived from this compound have been identified as inhibitors of glycogen synthase kinase 3 beta (GSK3β), which is implicated in the hyperphosphorylation of tau proteins associated with Alzheimer's disease .

- Case Studies :

Structure-Activity Relationship

The biological activity of this compound is closely linked to its chemical structure:

Mechanism of Action

The mechanism of action of 5,8-Dimethylquinoxaline and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In the case of enzyme inhibition, this compound derivatives bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

2,3-Dimethylquinoxaline (DMQ)

2,5-Dimethylquinoxaline

Synthesis and Stability

Synthesized via hydrogenation of 2,3-dinitro-p-xylene followed by condensation with glyoxal, yielding only 11% of the product. Low yield suggests synthetic challenges or instability .

Spectroscopic Data UV maxima at 245 nm (ε 39,000) and 318 nm (ε 5,400) differ from 5,8-dimethylquinoxaline, indicating electronic effects due to methyl positioning .

5,8-Dibromo-quinoxaline

Chemical Properties

A brominated analog with a melting point of 220–222°C and solubility in organic solvents (e.g., alcohols, ethers). Its bromine substituents enhance electrophilic reactivity, making it useful in cross-coupling reactions .

5-Methylquinoxaline

Limited data in the evidence suggest less pronounced biological activity compared to dimethyl analogs .

Comparative Analysis Table

Biological Activity

5,8-Dimethylquinoxaline (DMQ) is a compound that has garnered attention in various fields of biological research due to its promising pharmacological properties. This article provides a comprehensive overview of the biological activities associated with DMQ, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C10H10N2 and a molecular weight of 174.20 g/mol. Its structure consists of a quinoxaline ring with methyl groups at the 5 and 8 positions, which influences its biological activity.

1. Anticancer Activity

Research has demonstrated that DMQ and its derivatives exhibit significant anticancer properties. A study by Ling et al. highlighted that compounds containing the 5,8-quinolinedione moiety showed potent activity against various cancer cell lines, including HeLeS3 and KB-vin, with IC50 values ranging from 0.59 to 1.52 µM .

Table 1: Anticancer Activity of DMQ Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10 | HeLeS3 | 0.59 | NQO1-dependent antiproliferative effect |

| 11 | KB-vin | 1.52 | Induces mitochondrial dysfunction |

| 12 | MDA-MB-231 | 0.06 | Triggers apoptosis via Bcl-2 modulation |

2. Neuroprotective Effects

DMQ has been investigated for its neuroprotective potential, particularly in relation to Alzheimer's disease. A study focused on its derivatives indicated that specific compounds effectively inhibited GSK3β and CDK5 kinases, which are implicated in neurodegeneration . The findings suggest that these compounds may serve as leads for developing therapeutics targeting Alzheimer's.

Table 2: Neuroprotective Activity of DMQ Derivatives

| Compound | Target Kinase | Activity Type |

|---|---|---|

| IV | GSK3β | Inhibition |

| V | CDK5 | Inhibition |

3. Antimicrobial Properties

The antimicrobial activity of DMQ derivatives has also been explored. For instance, certain derivatives were found to exhibit significant antibacterial effects against various strains, indicating their potential as new antimicrobial agents .

Table 3: Antimicrobial Activity of DMQ Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

Case Study 1: Anticancer Activity Evaluation

In a recent study, a library of DMQ derivatives was synthesized and evaluated for anticancer activity against several tumor cell lines. The results indicated that specific modifications to the quinoxaline structure significantly enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Case Study 2: Neuroprotective Mechanism Analysis

A detailed mechanistic study revealed that certain DMQ derivatives could modulate apoptotic pathways in neuronal cells by upregulating anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic factors such as Bax . This dual mechanism highlights the potential of DMQ in neuroprotection.

Q & A

Q. Basic: What synthetic methodologies are recommended for producing 5,8-dimethylquinoxaline derivatives?

This compound derivatives are typically synthesized via condensation reactions between diketones and diamines. Key steps include:

- Reaction Optimization : Use stoichiometric ratios of 1,2-diketones (e.g., 2,3-butanedione) and o-phenylenediamine derivatives under reflux in ethanol or acetic acid .

- Catalysis : Acidic or basic catalysts (e.g., HCl, NaOH) enhance reaction efficiency. Microwave-assisted synthesis can reduce reaction time .

- Purification : Recrystallization from solvents like ethanol or methylene chloride/petroleum ether mixtures ensures high purity .

Example Protocol :

| Step | Conditions |

|---|---|

| Condensation | Ethanol, reflux (6–8 h) |

| Isolation | Cooling, filtration, washing |

| Purification | Recrystallization (CH₂Cl₂/petroleum ether) |

Q. Basic: How should researchers characterize this compound derivatives analytically?

Characterization requires a multi-technique approach:

- Spectroscopy :

- NMR (¹H/¹³C): Confirm substituent positions via chemical shifts (e.g., methyl groups at δ ~2.5 ppm) .

- FT-IR : Identify C=N stretches (~1600 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion validation .

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity .

Q. Basic: What methodologies are used to evaluate the antimicrobial activity of this compound compounds?

Antimicrobial assays involve:

- In Vitro Models :

- Broth Microdilution : Determine MIC (minimum inhibitory concentration) against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Agar Diffusion : Measure inhibition zones; compare to standard drugs (e.g., ampicillin).

- Statistical Validation : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for dose-response analysis .

Q. Basic: What are the standard protocols for assessing in vitro toxicity of this compound?

In vitro toxicity screening includes:

- Cell Lines : Hepatocytes (HepG2), cardiomyocytes (H9c2), and renal cells (HK-2) .

- Assays :

- MTT/WST-1 : Measure cell viability at ≤100 µM .

- ATP Detection : Quantify metabolic activity (e.g., luminescence assays) .

- Endpoint : IC₅₀ calculation using nonlinear regression models (e.g., GraphPad Prism) .

Q. Advanced: How can conflicting in vitro genotoxicity data for quinoxaline derivatives be resolved?

Discrepancies arise due to structural variations and assay sensitivity:

- Case Study : 2,3-Dimethylquinoxaline (DMQ) showed no genotoxicity in three in vitro bacterial reverse mutation assays (Ames tests), but earlier studies flagged quinoxaline and 2-methylquinoxaline as potentially genotoxic .

- Resolution Strategies :

- Structural Analysis : Methyl groups at positions 2 and 3 in DMQ may sterically hinder DNA interaction .

- Follow-Up : Conduct mammalian cell assays (e.g., micronucleus test) to confirm negative results .

Q. Advanced: What experimental design considerations are critical for in vivo toxicity studies of this compound?

Key parameters for rodent models:

- Dosing :

- Acute Toxicity : Single oral dose (2000–5000 mg/kg) with 14-day observation .

- Subacute Toxicity : Daily dosing (28 days) at 1/10th LD₅₀ .

- Endpoints :

- Clinical Signs : Weight loss, organ enlargement .

- Histopathology : Renal corpuscle dilation, coronary capillary hyperplasia .

- Biochemistry : Platelet/leukocyte counts (e.g., 99.8% and 188.8% increases at high doses) .

Table: Subacute Toxicity Parameters

| Parameter | Measurement |

|---|---|

| Dose Range | 200–2000 mg/kg |

| Duration | 28 days |

| Critical Markers | ALT, AST, creatinine |

Q. Advanced: How can quinoxaline-linked hybrid molecules be designed to enhance anti-proliferative activity?

Rational design strategies include:

- Scaffold Hybridization : Link this compound to 1,2,4-triazole sulfonamide moieties for dual kinase inhibition .

- Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., EGFR, VEGFR) .

- SAR Analysis : Correlate substituent electronegativity (e.g., nitro groups) with IC₅₀ values .

Q. Advanced: What functionalization strategies improve the optical properties of this compound for material science applications?

Modifications for luminescence:

- π-Extension : Introduce carbazole groups at positions 5 and 8 to enhance fluorescence (e.g., DCQ derivatives) .

- Solvent Effects : Self-assembly in DMSO/water mixtures forms nanofibers with blue-shifted emission .

- Acid Sensitivity : Use gel films to detect volatile acids (e.g., HCl) via fluorescence quenching .

Q. Advanced: How should researchers validate normality in datasets from this compound experiments?

Statistical validation steps:

- Tests : Shapiro-Wilk (n < 50) or Kolmogorov-Smirnov (n ≥ 50) .

- Workflow :

- Preprocessing : Log-transform skewed data (e.g., IC₅₀ values).

- Visualization : Q-Q plots to assess linearity .

- Fallbacks : Non-parametric tests (e.g., Mann-Whitney U) if normality is violated .

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

5,8-dimethylquinoxaline |

InChI |

InChI=1S/C10H10N2/c1-7-3-4-8(2)10-9(7)11-5-6-12-10/h3-6H,1-2H3 |

InChI Key |

DJKCYDWCXGFKKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)N=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.